molecular formula C18H27N3O2 B230142 1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane

1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane

Cat. No. B230142
M. Wt: 317.4 g/mol
InChI Key: MLSZMPZIQOYRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane, also known as JNJ-42153605, is a chemical compound that belongs to the class of azepane derivatives. It has been synthesized by Johnson & Johnson Pharmaceutical Research and Development, LLC, and has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane involves the modulation of dopamine and serotonin neurotransmission. It acts as a partial agonist at the dopamine D3 receptor, which results in the activation of downstream signaling pathways and the release of dopamine in the brain. It also acts as an antagonist at the serotonin 5-HT1A receptor, which results in the inhibition of downstream signaling pathways and the decrease of serotonin release in the brain.
Biochemical and Physiological Effects
1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function, reduce motor deficits, and decrease depressive-like behavior in animal models of Alzheimer's disease, Parkinson's disease, and depression. It has also been shown to have anxiolytic and antipsychotic-like effects in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane is its high affinity and selectivity for the dopamine D3 receptor, which makes it a potential therapeutic agent for diseases involving dopamine dysregulation. Another advantage is its moderate affinity for the serotonin 5-HT1A receptor, which makes it a potential therapeutic agent for diseases involving serotonin dysregulation. One of the limitations of 1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of 1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane. One direction is the optimization of its pharmacokinetic properties, such as its solubility, stability, and bioavailability. Another direction is the evaluation of its safety and efficacy in clinical trials for various diseases. A third direction is the investigation of its potential therapeutic applications in other diseases involving dopamine and serotonin dysregulation, such as addiction and attention deficit hyperactivity disorder. A fourth direction is the development of novel derivatives of 1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane with improved pharmacological properties and therapeutic potential.

Synthesis Methods

The synthesis of 1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane involves the reaction of 4-piperidone with 3-nitrobenzyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting compound is then treated with 1-bromoazepane to yield 1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane. The purity and identity of the compound are confirmed by various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. It has been shown to have high affinity and selectivity for the dopamine D3 receptor, which is involved in the regulation of motivation, reward, and movement. It also has moderate affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.

properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

1-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]azepane

InChI

InChI=1S/C18H27N3O2/c22-21(23)18-7-5-6-16(14-18)15-19-12-8-17(9-13-19)20-10-3-1-2-4-11-20/h5-7,14,17H,1-4,8-13,15H2

InChI Key

MLSZMPZIQOYRLC-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1CCCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.